IMPERATOXIN-INHIBITOR
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Description
IMPERATOXIN-INHIBITOR is an inhibitor of Ca2+-release channels from sarcoplasmic reticulum. Polypeptide, from Pandinus imperator scorpion venom. The toxin inhibits, with an apparent K in the nM range, ryanodine binding to the receptor both in cardiac and skeletal muscle, and it inhibits Ca2+ release from skeletal SR vesicles in the presence of micromolar extravesicular [Ca2+].
Scientific Research Applications
1. Targeting Ryanodine Receptor Ca2+-Release Channels
Imperatoxin inhibitor, derived from the venom of the scorpion Pandinus imperator, targets ryanodine receptor Ca2+-release channels in skeletal and cardiac muscle. It inhibits [3H]ryanodine binding and blocks openings of these channels, affecting Ca2+ release from the sarcoplasmic reticulum. This offers potential for selective modulation of Ca2+ dynamics in muscle cells, which is crucial for muscle contraction and cardiac function (Valdivia et al., 1992).
2. Mechanism of Ryanodine Receptor Inhibition
Further research elucidates the mechanism of Imperatoxin I (IpTxi) inhibition on ryanodine receptor channels. Imperatoxin I, a heterodimeric protein with phospholipase A2 activity, inhibits these channels. It highlights the complex interaction between toxin components and the receptor, suggesting lipid products of phospholipase A2 activity as the primary inhibitors (Zamudio et al., 1997).
3. Multiple Actions on Ryanodine Receptors
Imperatoxin A, a high-affinity activator of ryanodine receptors, exhibits multiple actions on these channels. This toxin's influence on transient gating and induction of prolonged substates in cardiac and skeletal channels suggests its utility in exploring ryanodine receptor functions and regulation (Dulhunty et al., 2004).
4. Stimulation of Ryanodine Receptor Type 3
Research on imperatoxin A's effect on different ryanodine receptor isoforms revealed its capacity to stimulate RyR3 channels. This specific interaction with RyR3, distinct from RyR1 and RyR2, highlights the toxin's potential in investigating the isoform-specific functions of these crucial intracellular channels (Simeoni et al., 2001).
5. Impacts on Sarcoplasmic Reticulum Ca2+ Release
Imperatoxin A's effect on sarcoplasmic reticulum Ca2+ release in muscle cells underscores its potential in muscle physiology and pathophysiology research. It induces unique Ca2+ release events, providing insights into the regulation of intracellular Ca2+ dynamics (Shtifman et al., 2000).
Properties
Molecular Formula |
Heterodimer composed of a large subunit (104 AA) and a small subunit (27 AA) linked by disulfide bridge |
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Molecular Weight |
10 KDa |
Purity |
≥ 90 % (SDS-PAGE and HPLC) |
Origin of Product |
United States |
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